
3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The compound is synthesized as part of a group of hydrazine-coupled pyrazoles . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound, like other pyrazole derivatives, features a nitrogen-based hetero-aromatic ring . This structure is a key scaffold for the synthesis and development of many promising drugs .Chemical Reactions Analysis
The compound is part of a group of synthesized pyrazole derivatives that were evaluated for their in vitro antileishmanial and in vivo antimalarial activities .Wissenschaftliche Forschungsanwendungen
Pyrazolone Derivatives in Biomedical Research
Pyrazolone derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Studies on compounds like phenylbutazone, a well-known pyrazolone derivative, have demonstrated significant therapeutic potentials in treating conditions such as rheumatoid arthritis and gouty arthritis. Despite their therapeutic benefits, the usage of some pyrazolone derivatives has been limited by potential side effects, such as agranulocytosis and idiosyncratic reactions, highlighting the importance of careful evaluation and monitoring in clinical applications (Czerniawska-Mysik & Szczeklik, 1981).
Environmental and Toxicological Studies
Research has also extended into the environmental presence and toxicological impacts of pyrazolone derivatives. For instance, the environmental exposure to organophosphorus and pyrethroid pesticides, which share functional similarities with some pyrazolone derivatives, has been examined to understand the potential neurotoxic effects on populations, particularly children (Babina et al., 2012). These studies underscore the significance of assessing environmental exposure and the cumulative effects of chemical compounds, including pyrazolone derivatives.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its antileishmanial and antimalarial activities . Given the potent activities observed in initial studies, it may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of pharmacological activities . For instance, some pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
For instance, they can affect the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways . Overexpression of ROS has been linked to disease development .
Result of Action
It’s known that pyrazole derivatives can have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Eigenschaften
IUPAC Name |
[5-(4-bromophenyl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c1-11-3-2-4-14(9-11)19-20-15-10-18-21-16(15)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGMWAZVYAIBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)
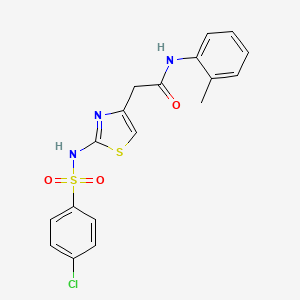
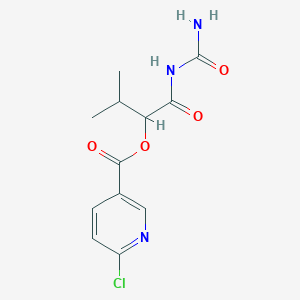
![8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2765437.png)
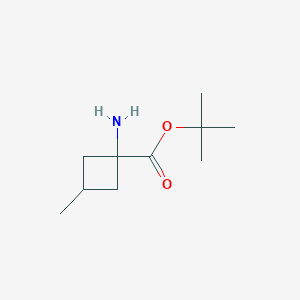

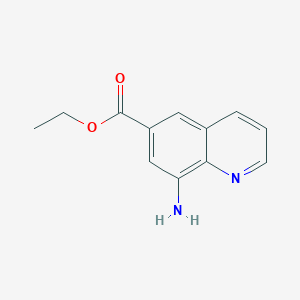
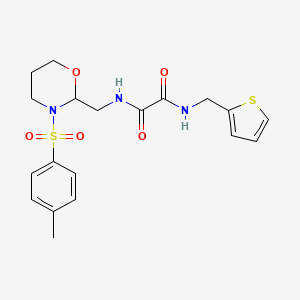
![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
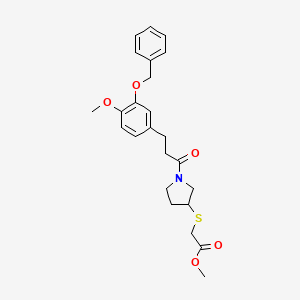

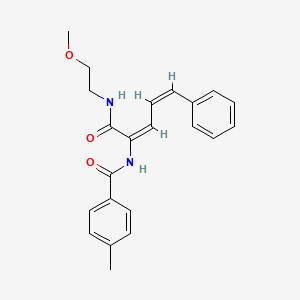
![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)
